2,7-Di-tert-butyl-9-fluorenylmethanol
Overview
Description
2,7-Di-tert-butyl-9-fluorenylmethanol is a fluorene derivative . It has the empirical formula C22H28O and a molecular weight of 308.46 g/mol .
Synthesis Analysis
The compound can be prepared from 2,7-di-tert-butylfluorene . The synthesis involves three steps: Friedel-Crafts alkylation with (CH CCl and FeCl to give 2,7-di-tert-butyl-9-fluorene, hydroxymethylation with tert-BuLi and paraformaldehyde to give 2,7-di-tert-butyl-9-fluorenylmethanol, and conversion to the chloroformate with phosgene .Molecular Structure Analysis
The molecular structure of 2,7-Di-tert-butyl-9-fluorenylmethanol is represented by the linear formula C22H28O . The compound has a complex structure with 23 heavy atoms .Chemical Reactions Analysis
2,7-Di-tert-butyl-9-fluorenylmethanol is soluble in organics (CH, CHCl, pentane, etc.) and reacts with alcohols, amines, and water . It may be used to synthesize 2,7-di-tert-butyl-9-fluorenylmethoxycarbonyl chloride .Physical And Chemical Properties Analysis
The compound has a melting point of 119-121 °C (lit.) . It has a topological polar surface area of 20.2 Ų and a complexity of 375 .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis and Characterization : 2,7-Di-tert-butyl-9-fluorenylmethanol has been involved in the synthesis of various chemical compounds, showcasing its versatility. For instance, it has been used in the preparation of methylene-bridged ansa-zirconocene complexes, which are significant in polymerization studies (Lee et al., 2004). Additionally, its role in the synthesis of highly fluorescent solid-state asymmetric spirosilabifluorene derivatives indicates its potential in developing materials with unique photophysical properties (Sang Ho Lee et al., 2005).
Thermodynamic Properties : A comprehensive study of the thermodynamic properties of 2,7-di-tert-butylfluorene, closely related to 2,7-di-tert-butyl-9-fluorenylmethanol, demonstrates its potential in various applications due to its stable nature (Oliveira et al., 2016).
Material Science and Photophysical Applications
Development of OLED Materials : Research on solution-processable hole-transporting materials for organic light-emitting diodes (OLEDs) incorporates derivatives of 2,7-Di-tert-butyl-9-fluorenylmethanol. These materials have been shown to have excellent solubility and enhanced performance in OLEDs (Wu et al., 2019).
Luminescent Materials : The synthesis of luminescent materials like spirobifluorene derivatives using 2,7-Di-tert-butyl-9-fluorenylmethanol showcases its application in developing new compounds with high luminescence and potential use in various optical applications (Sumi & Konishi, 2010).
Bioimaging and Fluorescent Probes
- Use in Bioimaging : Derivatives of 2,7-Di-tert-butyl-9-fluorenylmethanol have been studied as fluorescent probes for bio-imaging. Specifically, azocalix[4]arenes derived from this compound have been used in living cell imaging, demonstrating its utility in biomedical research (Elçin et al., 2016).
Polymerization Studies
- Living Polymerization of Propylene : The compound has been utilized in syndiospecific living polymerization of propylene. Its derivatives have shown to enhance the activity and specificity of the polymerization process (Cai et al., 2005).
Safety And Hazards
properties
IUPAC Name |
(2,7-ditert-butyl-9H-fluoren-9-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28O/c1-21(2,3)14-7-9-16-17-10-8-15(22(4,5)6)12-19(17)20(13-23)18(16)11-14/h7-12,20,23H,13H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMVSJFHAWQHGEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)C3=C(C2CO)C=C(C=C3)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30408414 | |
Record name | 2,7-Di-tert-butyl-9-fluorenylmethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30408414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,7-Di-tert-butyl-9-fluorenylmethanol | |
CAS RN |
136453-59-3 | |
Record name | 2,7-Di-tert-butyl-9-fluorenylmethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30408414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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